4-(Sulfanylmethyl)-1,3,2-dioxaborolan-2-ol
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Overview
Description
4-(Sulfanylmethyl)-1,3,2-dioxaborolan-2-ol is an organosulfur compound that features a boron-containing heterocyclic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Sulfanylmethyl)-1,3,2-dioxaborolan-2-ol typically involves the reaction of a boronic acid derivative with a thiol compound. One common method is the reaction of 4-chloromethyl-1,3,2-dioxaborolane with a thiol in the presence of a base, such as sodium hydroxide, under mild conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-(Sulfanylmethyl)-1,3,2-dioxaborolan-2-ol can undergo various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfonyl derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanylmethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ammonium paramolybdate.
Substitution: Typical reagents include thiols and bases such as sodium hydroxide.
Major Products
Scientific Research Applications
4-(Sulfanylmethyl)-1,3,2-dioxaborolan-2-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Sulfanylmethyl)-1,3,2-dioxaborolan-2-ol involves its ability to interact with various molecular targets through its sulfanylmethyl and boron-containing groups. These interactions can lead to the formation of stable complexes with metals, which are useful in catalysis and other chemical processes .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-(Sulfanylmethyl)-1,3,2-dioxaborolan-2-ol is unique due to its boron-containing heterocyclic ring, which imparts distinct chemical properties compared to other sulfanylmethyl compounds. This uniqueness makes it valuable in specific applications, such as in the development of boron-based drugs and materials .
Properties
CAS No. |
66062-24-6 |
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Molecular Formula |
C3H7BO3S |
Molecular Weight |
133.97 g/mol |
IUPAC Name |
(2-hydroxy-1,3,2-dioxaborolan-4-yl)methanethiol |
InChI |
InChI=1S/C3H7BO3S/c5-4-6-1-3(2-8)7-4/h3,5,8H,1-2H2 |
InChI Key |
FEYQLQSMXDJOBV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCC(O1)CS)O |
Origin of Product |
United States |
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